molecular formula C15H21NO3 B5759232 4-[(mesityloxy)acetyl]morpholine

4-[(mesityloxy)acetyl]morpholine

Cat. No.: B5759232
M. Wt: 263.33 g/mol
InChI Key: WGXBEARTNXLGED-UHFFFAOYSA-N
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Description

4-[(Mesityloxy)acetyl]morpholine is a morpholine derivative characterized by a mesityloxy (2,4,6-trimethylphenoxy) group attached to an acetylated morpholine ring. The mesityloxy group introduces steric bulk and electron-donating methyl groups, which influence solubility, reactivity, and biological interactions. Below, we compare it with structurally related compounds to highlight its unique features.

Properties

IUPAC Name

1-morpholin-4-yl-2-(2,4,6-trimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-8-12(2)15(13(3)9-11)19-10-14(17)16-4-6-18-7-5-16/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXBEARTNXLGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenated Acetyl Morpholines

Example Compounds :

  • 4-(Bromoacetyl)morpholine (CAS 40299-87-4)
  • 4-(Chloroacetyl)morpholine
Property 4-[(Mesityloxy)acetyl]morpholine (Inferred) 4-(Bromoacetyl)morpholine
Substituent Mesityloxy (bulky, electron-rich) Bromoacetyl (reactive halogen)
Reactivity Steric hindrance reduces nucleophilic substitution High reactivity in SN2 reactions
Biological Activity Enhanced binding due to steric effects Used as alkylating agents

Key Differences :

  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher reactivity in substitution reactions compared to the mesityloxy variant, which is less reactive due to steric hindrance .

Aromatic Substituted Morpholines

Example Compounds :

  • 4-[(3-Nitro-phenyl)-acetyl]-morpholine (CAS 19281-20-0)
  • Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- (CAS 148183-90-8)
Property This compound 4-[(3-Nitro-phenyl)-acetyl]-morpholine 4-((2,4-Dimethylphenoxy)acetyl)-morpholine
Aromatic Group 2,4,6-Trimethylphenoxy 3-Nitrophenyl 2,4-Dimethylphenoxy
Electronic Effects Electron-donating (methyl groups) Electron-withdrawing (nitro group) Moderate electron-donating (methyl groups)
Applications Potential receptor modulation Enzyme inhibition via nitro interactions Agrochemical uses

Key Differences :

  • The nitro group in 4-[(3-Nitro-phenyl)-acetyl]-morpholine enhances electrophilicity, favoring interactions with enzymes , while mesityloxy’s electron-donating methyl groups may improve solubility and target binding .

Alkoxy and Phenoxy Derivatives

Example Compounds :

  • 4-[6-(4-Methoxyphenoxy)hexyl]morpholine
  • 4-(Butoxymethyl)morpholine (CAS 5625-84-3)
Property This compound 4-[6-(4-Methoxyphenoxy)hexyl]morpholine 4-(Butoxymethyl)morpholine
Substituent Chain Acetyl-linked mesityloxy Hexyl-linked methoxyphenoxy Butoxymethyl
Solubility Moderate (bulk limits solubility) High (methoxy enhances polarity) Moderate
Applications Receptor studies Drug development, material science Solvent, catalyst

Key Differences :

  • Long-chain alkoxy derivatives (e.g., hexyl) improve solubility and pharmacokinetics , whereas the mesityloxy group’s bulk may prioritize target specificity over solubility.

Heterocyclic and Sulfur-Containing Derivatives

Example Compounds :

  • 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine (CAS 13611-85-3)
  • 4-(Azidoacetyl)morpholine
Property This compound 4-((10-Methylphenothiazin-2-yl)thioacetyl)morpholine 4-(Azidoacetyl)morpholine
Functional Group Phenoxyacetyl Thioacetyl-phenothiazine Azidoacetyl
Reactivity Stable under physiological conditions Photoreactive (phenothiazine moiety) Click chemistry applications
Biological Role Ligand-receptor interactions Antipsychotic potential Biomolecule tagging

Key Differences :

  • Sulfur-containing derivatives (e.g., thioacetyl) exhibit unique photochemical properties , while azidoacetyl derivatives are tailored for bioorthogonal chemistry .

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